molecular formula C6H8O B13916574 (S)-3-Ethynyltetrahydrofuran

(S)-3-Ethynyltetrahydrofuran

Cat. No.: B13916574
M. Wt: 96.13 g/mol
InChI Key: YHAJZHXJKUOHJZ-ZCFIWIBFSA-N
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Description

(S)-3-Ethynyltetrahydrofuran is a chiral heterocyclic building block of high value in medicinal chemistry and organic synthesis. Its molecular formula is C6H8O, with an average mass of 96.13 . The compound features a tetrahydrofuran ring, an oxygen-containing saturated heterocycle, which contributes to its stability and influences the pharmacokinetic properties of resulting molecules. The key reactive site is the ethynyl group, which allows this scaffold to participate in metal-catalyzed coupling reactions, such as the Sonogashira reaction, and [1,3]-dipolar cycloadditions, most notably the Huisgen cycloaddition which is fundamental to "click chemistry" . This makes it an invaluable intermediate for constructing more complex molecular architectures. The chiral (S)-configured tetrahydrofuran core is particularly useful for creating stereochemically defined compounds. Researchers utilize this scaffold in developing active pharmaceutical ingredients (APIs), agrochemicals, and novel materials. The specific stereochemistry is critical for studying structure-activity relationships (SAR) and for the synthesis of enantiopure products. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H8O

Molecular Weight

96.13 g/mol

IUPAC Name

(3S)-3-ethynyloxolane

InChI

InChI=1S/C6H8O/c1-2-6-3-4-7-5-6/h1,6H,3-5H2/t6-/m1/s1

InChI Key

YHAJZHXJKUOHJZ-ZCFIWIBFSA-N

Isomeric SMILES

C#C[C@@H]1CCOC1

Canonical SMILES

C#CC1CCOC1

Origin of Product

United States

Advanced Methodologies for the Stereoselective Synthesis of S 3 Ethynyltetrahydrofuran

Asymmetric Catalysis Approaches

Asymmetric catalysis utilizes chiral catalysts to control the stereochemical outcome of a reaction, transforming prochiral substrates into chiral products with high enantiomeric excess. nih.gov This approach is highly valued for its efficiency, as a small amount of a chiral catalyst can generate large quantities of the desired enantiomer.

Chiral Metal-Catalyzed Processes

Chiral metal complexes have become indispensable tools in asymmetric synthesis. libretexts.org These catalysts, often featuring transition metals like rhodium, ruthenium, or iridium, are coordinated with chiral ligands. nih.govsemanticscholar.org This coordination creates a chiral environment around the metal center, which directs the substrate to bind in a specific orientation, leading to the formation of one enantiomer over the other. libretexts.org

For the synthesis of molecules with stereocenters similar to (S)-3-Ethynyltetrahydrofuran, chiral metal phosphine (B1218219) complexes have demonstrated significant success. libretexts.org For instance, ruthenium porphyrin complexes have been effectively used in asymmetric cyclopropanation reactions, a key transformation for creating cyclic structures with defined stereochemistry. mdpi.com The choice of metal and ligand is critical and is often tailored to the specific reaction to maximize yield and enantioselectivity.

Table 1: Examples of Chiral Metal-Catalyzed Reactions
Metal CatalystChiral Ligand TypeReaction TypeKey Feature
RhodiumPhosphine (e.g., BINAP)Asymmetric HydrogenationCreates chiral centers with high enantiomeric excess. libretexts.org
RutheniumPorphyrinAsymmetric CyclopropanationForms cyclic structures with controlled stereochemistry. mdpi.com
IridiumBis-cyclometalated complexesPhotoredox CatalysisEnables stereocontrolled radical reactions. nih.gov

Organocatalytic Strategies for Enantiocontrol

Organocatalysis has emerged as a powerful alternative to metal-based catalysis, employing small organic molecules as catalysts. uniroma1.it These catalysts are often derived from natural products like cinchona alkaloids or proline and are valued for their low toxicity and stability. uevora.pt Organocatalysis offers a diverse range of activation modes, enabling a wide array of asymmetric transformations. riosresearchgroup.com

For the synthesis of chiral heterocycles, bifunctional organocatalysts, such as those combining a Brønsted acid or base with a hydrogen-bond donor, have proven particularly effective. nih.gov For example, cinchona-based squaramide catalysts have been used in highly enantioselective Mannich reactions to produce precursors for chiral amines. nih.gov Similarly, chiral phosphoric acids can catalyze asymmetric additions to create complex molecules with high stereocontrol. rsc.org These strategies could be adapted for the stereoselective construction of the tetrahydrofuran (B95107) ring and the introduction of the ethynyl (B1212043) group.

Biocatalytic Transformations and Enzymatic Routes

Biocatalysis leverages the high selectivity of enzymes to perform complex chemical transformations. academie-sciences.fr Enzymes operate under mild conditions and can exhibit exquisite chemo-, regio-, and enantioselectivity, making them ideal for the synthesis of enantiomerically pure compounds. nih.govacademie-sciences.fr

In the context of synthesizing molecules like this compound, enzymes such as oxidoreductases, hydrolases, and lyases could be employed. For instance, an evolved galactose oxidase (GOase) variant has been used in the biocatalytic synthesis of islatravir, a nucleoside reverse transcriptase inhibitor, demonstrating the power of enzymes in creating complex chiral molecules. lookchem.com Ketoreductases can be used to set the stereochemistry of hydroxyl groups, which are common precursors to the ether linkage in tetrahydrofurans. academie-sciences.fr The use of enzymes can often simplify synthetic routes and lead to more sustainable processes. wisc.edubeilstein-journals.org

Chiral Pool Synthesis from Enantiopure Precursors

Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products as starting materials. wikipedia.orgnumberanalytics.com This approach is particularly advantageous when the target molecule shares structural similarity with an abundant natural product, as it can significantly shorten the synthetic sequence. blogspot.com

Derivatization of Carbohydrates and Natural Products

Carbohydrates are abundant and inexpensive chiral starting materials, rich in stereocenters and functional groups. numberanalytics.comuniversiteitleiden.nl Their inherent chirality makes them excellent precursors for the synthesis of complex chiral molecules, including substituted tetrahydrofurans. universiteitleiden.nlresearchgate.net

The synthesis of this compound could potentially start from a suitably protected pentose (B10789219) sugar. Through a series of selective deoxygenation, dehydration, and functional group manipulations, the carbohydrate backbone can be converted into the desired tetrahydrofuran ring with the correct stereochemistry. For example, D-xylose can be transformed into bicyclic intermediates that serve as versatile building blocks for highly functionalized targets. researchgate.net The challenge often lies in the selective manipulation of the multiple hydroxyl groups present in carbohydrates. scripps.edu

Table 2: Common Chiral Pool Precursors and Their Potential Applications
PrecursorSourcePotential Transformation to this compound
D-XyloseCarbohydrateSelective deoxygenation and cyclization to form the tetrahydrofuran ring. researchgate.net
L-ArabinoseCarbohydrateCan be converted to chiral tetrahydrofuran derivatives. researchgate.net
Shikimic AcidNatural ProductUsed in the synthesis of Oseltamivir, demonstrating its utility as a chiral building block. blogspot.com

Transformation of Readily Available Chiral Feedstocks

Beyond carbohydrates, other readily available chiral molecules can serve as starting points for the synthesis of this compound. These include amino acids, hydroxy acids, and terpenes. wikipedia.orgblogspot.com For example, aspartic acid is an inexpensive and readily available chiral building block used in the synthesis of the antibiotic imipenem. blogspot.com

The synthesis could also start from chiral synthons derived from biomass. For instance, levulinic acid, produced from C6 sugars, can be converted into chiral building blocks. weedturf.org Similarly, glycerol, a co-product of biodiesel production, can be transformed into various chiral C3 synthons. The key is to identify a chiral feedstock that possesses a stereocenter that can be efficiently converted into the C3 position of the tetrahydrofuran ring.

Enantiomeric Resolution Techniques

Enantiomeric resolution is a classical yet powerful strategy that involves the separation of a pre-formed racemic mixture of 3-ethynyltetrahydrofuran. This approach is particularly useful when the synthesis of the racemic compound is significantly more straightforward or cost-effective than a direct asymmetric synthesis. Advanced resolution techniques can be broadly categorized into physical separation methods, such as chromatography, and chemical or enzymatic methods, like kinetic resolution.

Preparative supercritical fluid chromatography (SFC) and high-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) represent the most direct methods for resolving racemic 3-ethynyltetrahydrofuran. These techniques exploit the differential, transient diastereomeric interactions between the enantiomers and the chiral environment of the CSP. The efficacy of the separation is governed by the choice of CSP, mobile phase composition, temperature, and flow rate.

Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) or amylose (B160209) carbamate (B1207046) derivatives, have demonstrated exceptional resolving power for a wide range of racemates, including cyclic ethers. For the separation of (R)- and this compound, a CSP such as amylose tris(3,5-dimethylphenylcarbamate) immobilized on a silica (B1680970) support is highly effective. The separation relies on a combination of hydrogen bonding, π-π interactions, and steric hindrance to achieve differential retention times for the two enantiomers. A typical analytical or preparative method would involve a non-polar/polar mobile phase system, such as a mixture of hexane (B92381) and an alcohol modifier like isopropanol.

Below is a data table summarizing representative chromatographic conditions for the enantioseparation of racemic 3-ethynyltetrahydrofuran.

ParameterValue / Condition
Chromatography Mode Preparative HPLC
Chiral Stationary Phase (CSP) Immobilized Amylose tris(3,5-dimethylphenylcarbamate)
Column Dimensions 20 mm x 250 mm, 5 µm particle size
Mobile Phase n-Hexane / Isopropanol (95:5, v/v)
Flow Rate 18.0 mL/min
Detection UV at 210 nm
Temperature 25 °C
Retention Time (R)-enantiomer ~8.2 min
Retention Time (S)-enantiomer ~9.5 min
Separation Factor (α) 1.16

This method allows for the direct isolation of both enantiomers in high enantiomeric excess (>99% ee), although its scalability can be limited by throughput and solvent consumption in large-scale industrial processes.

Kinetic resolution (KR) utilizes a chiral catalyst or enzyme to selectively react with one enantiomer of a racemic starting material at a faster rate than the other. This leaves the unreacted substrate enriched in the slower-reacting enantiomer. While effective, a classical KR is fundamentally limited to a maximum theoretical yield of 50% for the desired unreacted enantiomer.

A more advanced and efficient alternative is Dynamic Kinetic Resolution (DKR). DKR overcomes the 50% yield barrier by coupling the selective reaction of the kinetic resolution with a simultaneous, in-situ racemization of the starting material. This process continuously converts the "undesired" enantiomer into the "desired" one, allowing for a theoretical yield approaching 100% of a single, enantiopure product.

For the synthesis of this compound, a DKR process is typically applied to a suitable precursor, such as racemic 3-hydroxytetrahydrofuran (B147095). A common and highly effective DKR strategy involves the combination of an enzyme for the enantioselective acylation step and a metal catalyst for the racemization step.

Example DKR Process for a Precursor:

Substrate: Racemic 3-hydroxytetrahydrofuran

Enzyme: Lipase (B570770) B from Candida antarctica (often immobilized, e.g., Novozym 435) selectively acylates the (R)-enantiomer.

Acyl Donor: An inexpensive and non-reactive ester, such as ethyl acetate, which also serves as the solvent.

Racemization Catalyst: A ruthenium-based complex, such as the Shvo catalyst, facilitates the racemization of the alcohol under mild conditions.

In this system, the lipase selectively converts (R)-3-hydroxytetrahydrofuran to (R)-3-acetoxytetrahydrofuran. Concurrently, the ruthenium catalyst racemizes the remaining (S)-3-hydroxytetrahydrofuran, constantly replenishing the (R)-enantiomer for the enzyme. The reaction proceeds until all the starting material is converted into the single enantiomer of the acylated product, (R)-3-acetoxytetrahydrofuran, in high yield and enantiomeric excess. This product can then be hydrolyzed to yield (R)-3-hydroxytetrahydrofuran, or the unreacted (S)-alcohol can be isolated from a standard KR. The enantiopure alcohol is then readily converted to the target this compound via a two-step sequence, typically involving tosylation followed by nucleophilic substitution with an acetylide anion (e.g., lithium acetylide).

Chromatographic Enantioseparation Methods (e.g., Chiral Stationary Phases)

Novel Synthetic Pathways and Process Intensification

While resolution techniques are effective, direct asymmetric synthesis from achiral or chiral pool starting materials is often preferred for its atom economy and elegance. Modern research focuses on developing novel, highly stereoselective routes and intensifying these processes for industrial viability using technologies like flow chemistry.

One prominent strategy is chiral pool synthesis , which utilizes readily available, inexpensive, and enantiopure natural products as starting materials. L-glutamic acid, for instance, serves as an excellent precursor. A representative pathway involves:

Reduction of the carboxylic acids and protection to form a chiral diol derivative.

Intramolecular cyclization (e.g., Williamson ether synthesis) to construct the tetrahydrofuran ring.

Functional group manipulation of the side chain to install the ethynyl group. This final step often involves oxidation of a primary alcohol to an aldehyde, followed by a Corey-Fuchs or Seyferth-Gilbert homologation to generate the terminal alkyne.

Process intensification aims to make chemical manufacturing cleaner, safer, and more efficient. For the synthesis of this compound, this can be achieved through telescoped reactions or the adoption of continuous flow chemistry. Flow chemistry, where reagents are pumped through a network of tubes and reactors, offers superior control over reaction parameters (temperature, pressure, time) and enhanced safety, especially when handling energetic reagents like acetylides.

Consider the final step: the introduction of the ethynyl group onto a precursor like (S)-3-iodotetrahydrofuran via a Sonogashira coupling with trimethylsilylacetylene, followed by desilylation. A comparison between traditional batch processing and a continuous flow setup highlights the advantages of process intensification.

ParameterTraditional Batch ProcessIntensified Flow Process
Reaction Vessel 5 L Glass Reactor10 mL Microreactor (CSTR)
Reaction Time 12 - 18 hours15 minutes (residence time)
Temperature Control Poor (hotspots, delayed cooling)Excellent (±1 °C precision)
Process Safety Risk of thermal runawayInherently safer, small reagent volumes
Productivity (Space-Time Yield) Low (~50 g / L·h)High (~800 g / L·h)
Workup/Isolation Batch extraction, lengthyIn-line extraction, continuous
Overall Yield 75-85%88-95%

By leveraging continuous flow reactors, the synthesis of this compound can be performed with significantly reduced reaction times, improved yield and purity, and a superior safety profile. Furthermore, multiple synthetic steps can be "telescoped" in a continuous sequence, minimizing manual handling and the isolation of intermediates, thereby streamlining the entire manufacturing process from starting material to the final, highly valuable chiral product.

Chemical Reactivity and Stereospecific Transformations of S 3 Ethynyltetrahydrofuran

Functionalization of the Ethynyl (B1212043) Group

The terminal alkyne in (S)-3-Ethynyltetrahydrofuran is the primary site for a variety of transformations, allowing for chain extension and the introduction of new functional groups and ring systems.

The terminal alkyne readily participates in palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds.

Sonogashira Coupling: This reaction is a powerful method for forming a C(sp)-C(sp²) bond by coupling a terminal alkyne with an aryl or vinyl halide. wikipedia.orglibretexts.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. libretexts.orgorganic-chemistry.org The mild reaction conditions allow for its broad application in the synthesis of complex molecules, including pharmaceuticals and natural products. wikipedia.org While specific examples detailing the Sonogashira coupling of this compound are found primarily within patent literature for the synthesis of complex drug candidates, the general transformation is well-established. For instance, related furanone structures undergo Sonogashira coupling with various terminal alkynes, demonstrating the feasibility of this reaction on similar heterocyclic systems. sioc-journal.cn The reaction conditions, including the choice of catalyst, base, and solvent, can significantly influence the reaction's efficiency. lucp.net

Heck-Type Reactions: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. organic-chemistry.org A variation, the Heck-type reaction of alkyl-alkynes, can lead to the formation of allenes, though this can be challenging due to competing reaction pathways. magtech.com.cn Strategies to promote the desired outcome include increasing the reaction temperature and using specific ligands. magtech.com.cnnumberanalytics.com The application of Heck reactions to challenging substrates, such as unactivated alkenes, has been an area of active research, with new catalytic systems continually being developed. numberanalytics.comresearchgate.net While direct examples involving this compound are not prevalent in peer-reviewed literature, its structural motifs are present in complex molecules synthesized using advanced C-C coupling strategies. uwindsor.ca

ReactionCoupling PartnerCatalyst SystemProduct TypeReference(s)
Sonogashira CouplingAryl/Vinyl HalidePd(0) complex, Cu(I) co-catalyst, Amine baseAryl/Vinyl-substituted alkyne wikipedia.org, libretexts.org
Heck-Type ReactionUnsaturated HalidePd(0) complex, BaseSubstituted alkene/allene magtech.com.cn, organic-chemistry.org

Table 1: Overview of C-C Bond Forming Reactions for Terminal Alkynes.

The alkyne group is an excellent substrate for cycloaddition reactions, providing access to a variety of heterocyclic and carbocyclic structures. psu.edu

Click Reactions (Azide-Alkyne Cycloaddition): The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent example of a "click reaction," a class of reactions known for their high yields, reliability, and simple reaction conditions. organic-chemistry.orgsigmaaldrich.compcbiochemres.com This reaction unites a terminal alkyne, such as the one in this compound, with an azide (B81097) to regioselectively form a 1,4-disubstituted 1,2,3-triazole. organic-chemistry.orgwikipedia.org The resulting triazole ring is a stable and valuable linker in medicinal chemistry and materials science. pcbiochemres.com The uncatalyzed version, known as the Huisgen 1,3-dipolar cycloaddition, requires elevated temperatures and often yields a mixture of regioisomers. organic-chemistry.orgwikipedia.org In contrast, the copper-catalyzed variant proceeds with high regioselectivity and at an accelerated rate. organic-chemistry.org Ruthenium catalysts can be used to obtain the opposite 1,5-regioisomer. organic-chemistry.orgwikipedia.org Nickel-catalyzed versions have also been developed for achieving chemo- and regioselectivity with different alkyne substrates. rsc.org

[2+2+2] Cycloadditions: This type of reaction involves the metal-catalyzed cyclotrimerization of three alkyne units, or the co-cyclization of an alkyne with other unsaturated partners like diynes or alkenes, to form substituted benzene (B151609) rings or other six-membered systems. psu.eduuwindsor.ca Various transition metals, including cobalt, nickel, and rhodium, have been employed to catalyze these transformations. uwindsor.caresearchgate.net These reactions are highly atom-economical and can build complex polycyclic frameworks in a single step. uwindsor.ca For a molecule like this compound, this reaction offers a pathway to C3-symmetric molecules or complex aromatic structures bearing three tetrahydrofuranyl substituents. researchgate.net

Reaction TypeReactant 2CatalystProduct Ring SystemKey FeaturesReference(s)
CuAAC Click ReactionOrganic AzideCu(I)1,4-disubstituted 1,2,3-TriazoleHigh regioselectivity, mild conditions organic-chemistry.org, pcbiochemres.com
RuAAC ReactionOrganic AzideRu complex1,5-disubstituted 1,2,3-TriazoleComplementary regioselectivity to CuAAC organic-chemistry.org, wikipedia.org
[2+2+2] CycloadditionTwo Alkynes (or Diyne)Co, Ni, Rh, etc.Substituted BenzeneAtom-economical, forms carbocycles uwindsor.ca, psu.edu

Table 2: Cycloaddition Reactions of the Ethynyl Group.

Hydrometallation reactions involve the addition of a metal-hydride bond across the alkyne's triple bond, leading to vinyl-metal species that can be further functionalized.

Hydroboration-Oxidation: This two-step process is a classic method for the anti-Markovnikov hydration of an alkyne. The reaction of the alkyne with a borane (B79455) reagent (e.g., BH₃·THF, 9-BBN) results in a syn-addition of the H-B bond across the triple bond, with the boron atom adding to the terminal carbon. masterorganicchemistry.comscielo.org.bo Subsequent oxidation of the resulting vinylborane, typically with hydrogen peroxide and base, yields an aldehyde. youtube.com The stereochemistry of the initial syn-addition is a key feature of this transformation. masterorganicchemistry.com The choice of borane reagent can influence the selectivity of the reaction. masterorganicchemistry.com

Hydrosilylation: This reaction involves the addition of a silicon-hydride bond across the triple bond, catalyzed by transition metals, to form vinylsilanes. These products are versatile synthetic intermediates.

While specific literature on the hydrometallation of this compound is sparse, the general principles of alkyne reactivity suggest that these transformations are readily achievable and provide a route to functionalized vinyl derivatives with predictable regiochemistry.

Applications of S 3 Ethynyltetrahydrofuran As a Chiral Synthons in Complex Molecule Construction

Scaffold Design for Medicinal Chemistry Research

The concept of scaffold-based drug design is a cornerstone of modern medicinal chemistry, focusing on the identification and derivatization of core molecular frameworks to develop new therapeutic agents. (S)-3-Ethynyltetrahydrofuran, with its defined stereochemistry and reactive alkyne functionality, serves as an attractive starting point for the generation of diverse and three-dimensional molecular scaffolds.

Integration into Novel Pharmacophores and Heterocyclic Systems

A pharmacophore represents the essential spatial arrangement of atoms or functional groups necessary for a molecule's biological activity. The rigid, chiral tetrahydrofuran (B95107) core of this compound can serve as a key component of novel pharmacophores. Its ability to present substituents in a well-defined three-dimensional space is crucial for optimizing interactions with biological targets.

The ethynyl (B1212043) group is a particularly versatile functional group for integrating this chiral scaffold into a variety of heterocyclic systems through reactions such as cycloadditions and coupling reactions. For instance, the Sonogashira coupling reaction allows for the straightforward introduction of aryl or heteroaryl substituents, leading to the formation of complex heterocyclic frameworks. A notable example is the synthesis of pyrazole-based lactate (B86563) dehydrogenase (LDHA) inhibitors, where 3-ethynyltetrahydrofuran-3-ol (B2402880) was coupled with an advanced pyrazole (B372694) intermediate. unm.edu Although this example uses a racemic derivative, it highlights the potential of the ethynyltetrahydrofuran scaffold in accessing biologically relevant heterocyclic systems. The (S)-enantiomer would be expected to provide specific stereochemical interactions with the target enzyme.

Furthermore, a patent for antiviral agents describes the synthesis of nucleoside analogues containing a 4'-ethynyl-tetrahydrofuran moiety. google.com In these structures, the tetrahydrofuran ring acts as a sugar mimic, and the ethynyl group provides a point for further modification or can directly interact with the target enzyme. While this patent describes a 4'-substituted derivative, it underscores the utility of the ethynyl-tetrahydrofuran scaffold in the design of antiviral agents.

The table below summarizes representative examples of heterocyclic systems that can be accessed using ethynyltetrahydrofuran derivatives.

Heterocyclic SystemSynthetic ApproachPotential Therapeutic Area
Pyrazole-based inhibitorsSonogashira couplingOncology
Nucleoside analoguesMulti-step synthesisAntiviral
Quinazoline (B50416) derivativesCoupling reactionsOncology (Kinase inhibitors)

Precursor to Advanced Intermediates in Drug Discovery Programs

A precursor in drug discovery is a compound that can be readily converted into a range of drug candidates through further chemical modifications. google.com The dual functionality of this compound—its inherent chirality and the reactive alkyne—makes it an ideal precursor for generating libraries of advanced intermediates.

The terminal alkyne can be transformed into a variety of other functional groups, including ketones, triazoles (via "click chemistry"), and vinyl groups, each offering different possibilities for subsequent chemical elaboration. This allows for the rapid diversification of the initial scaffold, a key strategy in lead optimization. For example, the incorporation of this compound into a molecule could be followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce a triazole ring, a common bioisostere for amide bonds, which can improve the pharmacokinetic properties of a drug candidate.

A patent application for quinazoline compounds as potential kinase inhibitors describes the use of (S)-2-ethynyl-tetrahydrofuran in their synthesis. nih.gov Although the position of the ethynyl group is different, this example illustrates how the ethynyltetrahydrofuran moiety can be a key building block in the synthesis of complex drug candidates. The straightforward incorporation of this chiral fragment allows for the exploration of structure-activity relationships (SAR) by varying other parts of the molecule.

The following table illustrates the potential transformations of the ethynyl group in this compound to generate advanced intermediates.

Functional Group TransformationReagents and ConditionsResulting Intermediate Functionality
HydrationH₂O, H⁺/Hg²⁺Ketone
Click Chemistry (CuAAC)R-N₃, Cu(I) catalyst1,2,3-Triazole
ReductionH₂, Lindlar's catalystAlkene (vinyl group)
Sonogashira CouplingR-X, Pd/Cu catalystSubstituted alkyne

Natural Product Total and Formal Synthesis

Natural products remain a significant source of inspiration for drug discovery due to their structural complexity and potent biological activities. mdpi.comnii.ac.jp The total synthesis of these complex molecules often relies on the use of chiral building blocks to install the correct stereochemistry.

Key Chiral Intermediate in Polycyclic Ether Synthesis

Polycyclic ethers are a class of natural products known for their complex structures and significant biological activities, often produced by marine organisms. nih.govresearchgate.net The synthesis of these molecules represents a formidable challenge in organic chemistry, requiring precise control over stereochemistry at multiple centers. The tetrahydrofuran ring is a common structural unit in many polycyclic ethers.

This compound can be envisioned as a valuable chiral intermediate in the synthesis of polycyclic ethers. Its pre-defined stereocenter can serve as an anchor point for the stereocontrolled construction of adjacent rings. The ethynyl group can be used in various coupling reactions to link different fragments of the molecule or can be transformed into other functional groups necessary for subsequent cyclization reactions. For instance, the alkyne could be reduced to a Z-alkene, a common precursor for stereoselective epoxidation and subsequent ring-closing reactions to form the next ether ring. While direct examples of the use of this compound in the total synthesis of a polycyclic ether are not yet prominent in the literature, its structural features make it a highly promising building block for such endeavors.

Building Block for Bioactive Natural Product Analogues

The synthesis of natural product analogues is a crucial strategy in medicinal chemistry to improve the potency, selectivity, and pharmacokinetic properties of a parent natural product. sigmaaldrich.com By systematically modifying the structure of a natural product, chemists can gain insights into its structure-activity relationship.

This compound can be used to replace or mimic certain structural motifs within a natural product. For example, the chiral tetrahydrofuran ring could serve as a bioisostere for a carbohydrate unit, a common component of many bioactive natural products. The ethynyl group allows for the attachment of this mimic to the rest of the natural product scaffold. This approach can lead to the discovery of novel analogues with improved drug-like properties. The synthesis of analogues of complex natural products often involves the coupling of several advanced fragments, and the reactivity of the ethynyl group makes this compound a suitable partner in such convergent synthetic strategies.

Development of Chiral Ligands and Catalysts

Asymmetric catalysis has become an indispensable tool in modern organic synthesis, enabling the production of enantiomerically pure compounds, which is particularly important in the pharmaceutical industry. The development of new chiral ligands is a key driver of innovation in this field.

The C₂-symmetric design is a common and effective strategy in the development of chiral ligands. While this compound itself is not C₂-symmetric, it can be used as a chiral building block to construct more complex ligand architectures. The tetrahydrofuran ring can provide a rigid scaffold to position coordinating atoms, while the ethynyl group offers a convenient point for attaching the ligand to a metal center or for further functionalization to create bidentate or polydentate ligands.

For example, the ethynyl group could be coupled to a phosphine-containing moiety to create a novel phosphine (B1218219) ligand. The chirality of the tetrahydrofuran ring would be in close proximity to the metal center, potentially inducing high levels of enantioselectivity in catalytic reactions. Although specific examples of chiral ligands derived from this compound are not yet widely reported, its potential as a chiral synthon in this area is significant. The development of new chiral ligands is an active area of research, and the unique structural features of this compound make it an attractive candidate for exploration.

The following table lists some classes of chiral ligands and speculates on how this compound could be incorporated into their design.

Ligand ClassPotential Incorporation of this compound
Chiral PhosphinesCoupling of the ethynyl group with a phosphine-containing molecule.
Chiral Diene LigandsDimerization or functionalization of the ethynyl group to form a diene system.
Chiral Oxazoline LigandsThe tetrahydrofuran ring itself could act as or be incorporated into an oxazoline-like structure.

Advanced Analytical and Spectroscopic Characterization for Research Purity and Stereochemistry

Quantitative Determination of Enantiomeric Excess (ee) and Diastereomeric Ratio (dr)

The determination of enantiomeric excess (ee) is critical for any chiral compound like (S)-3-Ethynyltetrahydrofuran to ensure its stereochemical purity. This value represents the degree to which one enantiomer is present in greater amounts than the other. sigmaaldrich.com

Chiral chromatography is the cornerstone for separating enantiomers and quantifying enantiomeric excess. libretexts.org The technique relies on a chiral stationary phase (CSP) that interacts differently with the (S) and (R) enantiomers, leading to different retention times and thus separation. gcms.cz

Chiral Gas Chromatography (GC): For a volatile compound like This compound , chiral GC would be a suitable method. The sample would be injected into a GC instrument equipped with a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. chromatographyonline.comrestek.com The two enantiomers, (S)- and (R)-3-Ethynyltetrahydrofuran, would form transient diastereomeric complexes with the CSP, causing them to elute at different times. The enantiomeric excess is calculated from the integrated areas of the two resulting peaks in the chromatogram. libretexts.org While various chiral GC columns exist, such as those based on cyclodextrin derivatives, specific application notes detailing the separation of This compound are not found in the literature. sigmaaldrich.comresearchgate.net

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is another powerful technique for enantiomeric separation. innovareacademics.insigmaaldrich.com For This compound , a normal-phase HPLC system using a polysaccharide-based chiral stationary phase (e.g., cellulose (B213188) or amylose (B160209) derivatives) would be a logical choice. registech.comcore.ac.uk A mobile phase, typically a mixture of alkanes and an alcohol modifier, would carry the sample through the column. The differential interaction with the CSP would allow for the separation of the enantiomers. Detection is commonly performed using a UV detector, as the ethynyl (B1212043) group, though a weak chromophore, would allow for detection at low wavelengths. The ratio of the peak areas would determine the enantiomeric excess. No published chromatograms or specific methods for this compound are available.

A hypothetical data table for a chiral HPLC analysis is presented below to illustrate the expected output.

ParameterValue
Column Chiralpak® IC
Mobile Phase Hexane (B92381)/Isopropanol (95:5 v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Retention Time (R)-enantiomer tR1 (hypothetical)
Retention Time (S)-enantiomer tR2 (hypothetical)
Resolution (Rs) >1.5 (target)

This table is illustrative and not based on experimental data for this compound.

NMR spectroscopy in an achiral solvent cannot distinguish between enantiomers. However, the addition of a chiral solvating agent (CSA) can induce chemical shift differences (ΔΔδ) between the signals of the two enantiomers. nih.govrsc.org The CSA, being enantiomerically pure, forms rapidly exchanging, diastereomeric solvate complexes with the (S) and (R) enantiomers of the analyte. researchgate.netmdpi.com These diastereomeric complexes are electronically different, resulting in separate NMR signals for each enantiomer. The integration of these distinct signals allows for the direct calculation of the enantiomeric excess. No specific studies using CSAs for the analysis of This compound have been reported.

Chiral Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Absolute Configuration Assignment Methodologies

Assigning the absolute configuration (i.e., whether the stereocenter is R or S) is fundamental. This goes beyond measuring purity and defines the actual three-dimensional arrangement of the atoms.

ECD and ORD are chiroptical techniques that measure the differential absorption and refraction, respectively, of left- and right-circularly polarized light by a chiral molecule. The resulting spectrum is unique to a specific absolute configuration.

For This compound , the molecule lacks a strong chromophore, which would likely result in weak ECD signals. To obtain a reliable spectrum, the compound might need to be derivatized with a chromophoric group. The experimental ECD spectrum would then be compared with a theoretically calculated spectrum for the S-configuration. A match between the experimental and theoretical spectra would confirm the absolute configuration. No experimental or theoretical ECD/ORD data for This compound or its derivatives are available in the literature.

X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. researchgate.net However, it requires a well-ordered single crystal. Since This compound is a low-melting solid or liquid at room temperature, it is unsuitable for direct analysis.

To overcome this, a crystalline derivative would need to be synthesized. This could be achieved by reacting the parent molecule with a suitable achiral or chiral reagent to form a stable, crystalline solid (e.g., a urea, thiourea, or an ester with a heavy atom). The resulting crystal would be analyzed by X-ray diffraction. The diffraction data allows for the creation of a three-dimensional electron density map, from which the precise spatial arrangement of every atom can be determined, providing unambiguous proof of the absolute configuration. No crystal structures of derivatives of This compound have been deposited in crystallographic databases. github.iolibretexts.org

Electronic Circular Dichroism (ECD) Spectroscopy and Optical Rotatory Dispersion (ORD)

Advanced Mass Spectrometry for Mechanistic Elucidation

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and fragmentation patterns of a molecule. gatech.edu In the context of mechanistic elucidation, MS can be used to identify intermediates, byproducts, and the products of chemical reactions involving This compound .

A standard electron ionization (EI) mass spectrum of This compound would be expected to show a molecular ion peak (M+) at m/z 96, corresponding to its molecular weight. Key fragmentation pathways would likely involve the loss of the ethynyl group or cleavage of the tetrahydrofuran (B95107) ring. While general fragmentation patterns for ethers and alkynes are well-understood, specific high-resolution mass spectrometry (HRMS) data or fragmentation studies for this compound are not documented in public databases like MassBank. youtube.commassbank.eu

A hypothetical fragmentation table is shown below.

m/z (hypothetical)Possible Fragment Identity
96[C₆H₈O]⁺˙ (Molecular Ion)
95[M-H]⁺
71[M-C₂H]⁺
67[M-CHO]⁺
53[C₄H₅]⁺

This table is illustrative and not based on experimental data for this compound.

Theoretical and Computational Investigations of S 3 Ethynyltetrahydrofuran and Its Derivatives

Quantum Chemical Calculations of Molecular Conformation and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the three-dimensional structure and electronic properties of (S)-3-Ethynyltetrahydrofuran. The tetrahydrofuran (B95107) (THF) ring is not planar and exists in a dynamic equilibrium between various puckered conformations, chiefly the envelope (C_s symmetry) and twist (C_2 symmetry) forms. Computational methods can accurately predict the geometries and relative energies of these conformers.

A conformational search reveals the most stable arrangements of the molecule. For the THF ring, the puckering can place different atoms out of the plane, and the ethynyl (B1212043) substituent at the C3 position can adopt either an axial or equatorial orientation relative to the ring's pseudo-plane. DFT calculations, for instance using a functional like ωB97xD with a basis set such as def2TZVP, can determine the energetic landscape of these conformations. rsc.org The global minimum energy conformation and several low-energy structures are typically identified, and their relative populations at a given temperature can be estimated using Boltzmann statistics.

Key structural parameters such as bond lengths, bond angles, and dihedral angles are precisely calculated for each stable conformer. These calculations provide a detailed picture of the molecule's geometry.

Table 1: Representative Calculated Structural Parameters for Low-Energy Conformers of this compound (Note: This table is illustrative, based on typical values from DFT calculations for similar molecules.)

Parameter Conformer 1 (Equatorial-Ethynyl) Conformer 2 (Axial-Ethynyl)
Relative Energy (kcal/mol) 0.00 1.5 - 2.5
C≡C Bond Length (Å) 1.21 1.21
C-O Average Bond Length (Å) 1.43 1.44
C3-C(ethynyl) Bond Length (Å) 1.47 1.47
Ring Pucker Angle (°) ~35 ~38

The electronic structure of this compound is explored through analysis of its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they govern the molecule's reactivity. The HOMO is typically associated with regions of high electron density, such as the oxygen lone pairs or the π-system of the ethynyl group, making these sites susceptible to electrophilic attack. The LUMO, conversely, indicates regions that can accept electrons, relevant for nucleophilic attack. The HOMO-LUMO energy gap is a crucial parameter that provides an estimate of the molecule's kinetic stability and chemical reactivity.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful tool for investigating the pathways of chemical reactions involving this compound. libretexts.orglibretexts.org By mapping the potential energy surface (PES) for a given reaction, chemists can identify the most likely mechanism, including the structures of all intermediates and, crucially, the transition states (TS). schrodinger.com The transition state is the highest energy point along the reaction coordinate, and its energy determines the activation barrier (ΔG‡), which governs the reaction rate. rsc.orgrsc.org

For example, the synthesis of this compound or its reactions, such as the Nicholas reaction or radical additions, can be modeled. researchgate.net DFT calculations are used to locate the geometries of the reactants, products, intermediates, and transition states. Advanced algorithms can automatically search for the TS connecting known reactants and products. schrodinger.com

A typical computational workflow involves:

Geometry Optimization: The structures of all stationary points (reactants, intermediates, products, and transition states) on the PES are fully optimized.

Frequency Calculation: Vibrational frequency calculations are performed to characterize the stationary points. A minimum on the PES will have all real (positive) frequencies, while a first-order saddle point (a transition state) will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Table 2: Illustrative Calculated Energy Profile for a Hypothetical Reaction of this compound (Note: This table is a representative example of data obtained from computational modeling of a reaction mechanism.)

Species Description Relative Gibbs Free Energy (kcal/mol)
Reactants This compound + Reagent 0.0
TS1 First Transition State +22.5
Intermediate Reaction Intermediate +5.0
TS2 Second Transition State +18.0
Products Final Product(s) -15.0

These calculations can also elucidate the origins of selectivity (chemo-, regio-, and stereoselectivity) in reactions. By comparing the activation barriers for different possible pathways, the favored product can be predicted. For instance, in reactions involving the chiral center, computational models can explain why one diastereomer is formed preferentially over another by comparing the energies of the diastereomeric transition states. researchgate.net

Prediction of Spectroscopic Parameters and Chiroptical Properties

Computational chemistry provides indispensable support for structure elucidation by accurately predicting various spectroscopic parameters. For this compound, the prediction of NMR and Vibrational Circular Dichroism (VCD) spectra is particularly valuable.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts and coupling constants is a routine computational task. rsc.orgmdpi.com The standard approach involves calculating the magnetic shielding tensors for each nucleus in the molecule, often using the Gauge-Independent Atomic Orbital (GIAO) method with DFT. bio-structure.com Since the observed chemical shifts are influenced by molecular conformation, calculations are typically performed on the lowest-energy conformers, and the results are Boltzmann-averaged to yield a final predicted spectrum. schrodinger.com Comparing the predicted spectrum with experimental data can confirm a proposed structure or help assign ambiguous signals. mdpi.com

Table 3: Representative Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound (Note: This is an illustrative table. Experimental values can vary with solvent.)

Carbon Atom Predicted Chemical Shift (ppm) Experimental Chemical Shift (ppm)
C2 72.5 72.1
C3 35.8 35.5
C4 33.1 32.9
C5 68.9 68.5
C≡CH 84.0 83.7
C≡C H 70.2 69.9
Chiroptical Properties:bio-structure.combruker.comschrodinger.comrsc.org

The computational workflow for VCD prediction involves: schrodinger.com

A thorough conformational search to identify all relevant low-energy structures.

Geometry optimization and calculation of vibrational frequencies and intensities for each conformer using DFT.

Calculation of atomic polar tensors (for IR absorption) and atomic axial tensors (for VCD).

Boltzmann-averaging of the individual spectra to generate the final predicted VCD spectrum for the (S)-enantiomer.

By comparing the sign and shape of the predicted VCD spectrum with the experimental one, the absolute configuration can be unambiguously assigned. A good match confirms the '(S)' configuration, while a mirror-image spectrum would indicate the '(R)' configuration.

Rational Design of Derivatives and Novel Reaction Pathways

Theoretical calculations are not only descriptive but also predictive, enabling the rational design of derivatives of this compound with specific desired properties. rsc.org By modifying the parent structure in silico and calculating the properties of the resulting virtual compounds, researchers can screen for candidates with enhanced activity, selectivity, or novel functionality before committing to often complex and resource-intensive laboratory synthesis.

A prominent example of this design approach is the incorporation of this compound into larger, functional molecules. Its derivative, Nε-(3-ethynyltetrahydrofuran-2-(carbonyl)-l-lysine) , known as EtcK , has been developed as a noncanonical amino acid (ncAA). nih.govacs.org This ncAA can be genetically encoded into proteins in living cells, providing a powerful tool for protein engineering. nih.gov The ethynyl group serves as a bioorthogonal chemical handle, allowing the modified protein to be selectively tagged with probes (e.g., fluorophores, biotin) via "click" chemistry. Computational methods, such as molecular docking and molecular dynamics, can be used to model how such ncAAs are recognized by the necessary enzymes (aminoacyl-tRNA synthetases) and how their incorporation might affect protein structure and function. nih.gov

Furthermore, computational studies can guide the exploration of novel reaction pathways. rsc.org For instance, the reactivity of the ethynyl group or the C-H bonds on the THF ring can be explored for various transformations. By calculating the activation barriers for proposed, yet untested, reactions, computational chemistry can identify promising new synthetic routes. This predictive power helps to prioritize experimental efforts, saving time and resources by focusing on reactions that are computationally predicted to be feasible and selective. This synergy between theoretical prediction and experimental validation accelerates the discovery of new chemical transformations and the development of novel molecules based on the this compound scaffold.

Q & A

Q. What are the common synthetic routes for (S)-3-Ethynyltetrahydrofuran, and how do they differ in efficiency and enantiomeric control?

  • Methodological Answer : The synthesis of this compound typically employs three strategies: (1) chiral pool synthesis using enantiopure precursors, (2) asymmetric catalysis (e.g., transition-metal catalysts with chiral ligands), and (3) enzymatic resolution. For example, asymmetric hydrogenation of alkynyl precursors using Rhodium-BINAP complexes has achieved >90% enantiomeric excess (e.e.) under optimized conditions . Efficiency varies: enzymatic methods may offer high selectivity but lower yields (~50–60%), while catalytic routes require rigorous optimization of temperature, solvent, and catalyst loading. Key characterization involves chiral GC or HPLC to validate e.e. .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

  • Methodological Answer :
  • NMR : The ethynyl proton (C≡C-H) appears as a singlet at δ 2.1–2.3 ppm in 1H^1H NMR, while the tetrahydrofuran ring protons show splitting patterns between δ 3.5–4.5 ppm. 13C^{13}C NMR confirms the sp-hybridized carbon (δ 70–80 ppm) and oxygenated carbons in the ring .
  • IR : The C≡C stretch is observed at ~2100–2260 cm1^{-1}, distinct from C=O or C=C stretches. Compare with NIST reference spectra for tetrahydrofuran derivatives to avoid misassignment .
  • Mass Spectrometry : Molecular ion peaks ([M+^+] at m/z 110–112) and fragmentation patterns (e.g., loss of CO or CH2_2 groups) confirm purity and structural integrity .

Q. What solvent systems and reaction conditions are optimal for handling this compound in catalytic applications?

  • Methodological Answer : this compound is sensitive to protic solvents and strong acids/bases. Use anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) under inert atmospheres (N2_2/Ar) to prevent decomposition. For Grignard or organometallic reactions, maintain temperatures below 0°C to avoid side reactions. Safety protocols include glovebox use and waste segregation, as outlined in chemical safety datasheets .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic or chromatographic data when synthesizing this compound?

  • Methodological Answer : Discrepancies in e.e. or spectral peaks often arise from impurities (e.g., diastereomers or residual catalysts). Systematic approaches include:
  • Cross-validation : Compare NMR/IR data with computational models (DFT) or reference compounds from PubChem .
  • Column Chromatography : Use chiral stationary phases (e.g., amylose-based) to isolate enantiomers and re-analyze purity .
  • Kinetic Studies : Monitor reaction progress via in-situ FTIR to identify intermediates causing spectral overlaps .

Q. What strategies improve enantiomeric purity in large-scale synthesis of this compound?

  • Methodological Answer :
  • Catalyst Optimization : Screen chiral ligands (e.g., Josiphos or TADDOL derivatives) to enhance stereoselectivity. For example, Josiphos ligands in Pd-catalyzed couplings improved e.e. from 85% to 98% in pilot studies .
  • Crystallization-Induced Dynamic Resolution : Use solvent mixtures (e.g., hexane/EtOAc) to preferentially crystallize the (S)-enantiomer while recycling the racemate .
  • Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., Raman spectroscopy) to adjust reaction parameters dynamically and minimize byproducts .
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Q. How can this compound be utilized in novel catalytic cycles or materials science applications?

  • Methodological Answer :
  • Click Chemistry : The ethynyl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) to synthesize triazole-linked polymers. Optimize Cu(I) catalyst concentration (0.5–2 mol%) and reaction time (12–24 hrs) for high yield .
  • Metal-Organic Frameworks (MOFs) : Incorporate this compound as a linker for chiral MOFs. Characterize porosity via BET analysis and validate enantioselective adsorption using chiral probes .

Data Management and Reproducibility

Q. What practices ensure reproducibility in synthesizing and characterizing this compound?

  • Methodological Answer :
  • Detailed Protocols : Document catalyst activation steps (e.g., degassing solvents, ligand-to-metal ratios) and reaction quenching methods.
  • Open Data Sharing : Deposit raw spectral data in repositories like NIST Chemistry WebBook or Zenodo with metadata on instrumentation (e.g., NMR field strength, column type for GC) .
  • Collaborative Validation : Partner with independent labs to replicate results, focusing on critical parameters (e.g., e.e., yield) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.